2-Methyl-3-(trifluoromethyl)benzenesulfonamide
Overview
Description
2-Methyl-3-(trifluoromethyl)benzenesulfonamide is an organic compound characterized by a benzene ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 3-position, along with a sulfonamide group
Synthetic Routes and Reaction Conditions:
Direct Sulfonation: The compound can be synthesized by sulfonating 2-methyl-3-(trifluoromethyl)toluene using chlorosulfonic acid. The reaction is typically carried out at elevated temperatures under controlled conditions to ensure the formation of the desired sulfonamide group.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as 2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride, with ammonia or an amine under basic conditions.
Industrial Production Methods: In industrial settings, the compound is often produced using continuous flow reactors to enhance efficiency and control reaction parameters. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), amines, strong bases
Major Products Formed:
Oxidation: 2-Methyl-3-(trifluoromethyl)benzoic acid
Reduction: 2-Methyl-3-(trifluoromethyl)aniline
Substitution: Various substituted sulfonamides
Scientific Research Applications
2-Methyl-3-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: The compound is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2-Methyl-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline
2-Methyl-3-(trifluoromethyl)benzoic acid
2-Methyl-3-(trifluoromethyl)toluene
Uniqueness: 2-Methyl-3-(trifluoromethyl)benzenesulfonamide is unique due to its combination of functional groups, which impart distinct chemical and physical properties compared to its analogs. Its trifluoromethyl group enhances its electronegativity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-5-6(8(9,10)11)3-2-4-7(5)15(12,13)14/h2-4H,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPZPOWHZGYMJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246120 | |
Record name | 2-Methyl-3-(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208074-79-6 | |
Record name | 2-Methyl-3-(trifluoromethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208074-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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